molecular formula C15H17N B2743871 N-Benzyl-2,6-dimethylaniline CAS No. 16819-50-4

N-Benzyl-2,6-dimethylaniline

Cat. No.: B2743871
CAS No.: 16819-50-4
M. Wt: 211.308
InChI Key: QWUQESLPBMVDLI-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines in Modern Organic Synthesis and Materials Science

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile building blocks and precursors in a multitude of synthetic applications. researchgate.netwikipedia.org Their importance stems from the reactivity of the aniline (B41778) motif, which can be finely tuned by the nature and position of substituents on the aromatic ring. These compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. wikipedia.orgresearchgate.netacs.org For instance, they are foundational in creating various drugs, including those with anticancer, antiviral, and anti-inflammatory properties. researchgate.net

In materials science, substituted anilines are integral to the development of advanced materials. They function as key components in organic light-emitting diodes (OLEDs), polymers, and as antioxidants in rubber processing. wikipedia.orgresearchgate.net Their electron-donating properties make them suitable for applications in electronics and photonics. researchgate.net The ability to create a vast array of aniline derivatives through various substitution patterns allows for the precise design of molecules with specific electronic, optical, and physical properties, making them indispensable in both academic research and industrial processes. rsc.org

Unique Structural Features and Chemical Relevance of N-Benzyl-2,6-dimethylaniline

This compound possesses a distinct molecular architecture that dictates its chemical behavior. The core structure consists of an aniline molecule substituted at the nitrogen atom with a benzyl (B1604629) group and at the 2 and 6 positions of the benzene (B151609) ring with methyl groups.

The most prominent feature is the steric hindrance created by the two methyl groups positioned ortho to the amino group. This "2,6-disubstitution" sterically shields the nitrogen atom, significantly influencing its reactivity. wiley.comresearchgate.netresearchgate.net This steric bulk can hinder the nitrogen's participation in certain reactions or alter the reaction pathway, a property that chemists can exploit for selective synthesis. wiley.comd-nb.info For example, this steric effect can influence the rate-limiting step in proton-transfer reactions. researchgate.net

The presence of the N-benzyl group adds another layer of complexity and functionality. It increases the molecule's size and introduces additional rotational bonds and potential points of interaction. The combination of the sterically hindered aniline core and the flexible benzyl substituent makes this compound a valuable ligand in coordination chemistry and a unique building block in organic synthesis.

Below are some of the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₇N chemspider.com
Molecular Weight 211.30 g/mol
CAS Number 34073-75-5

| Appearance | Yellow Oil |

This table presents a summary of key physicochemical properties.

Table 2: Spectroscopic Data for this compound

¹H NMR (500 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm)
7.36 – 7.32 (m, 2H) 149.2
7.32 – 7.27 (m, 2H) 140.8
7.26– 7.20 (m, 1H) 129.3
6.91 (d, J=7.6 Hz, 2H) 128.7
6.72 (t, J=7.6 Hz, 1H) 127.6
3.94 (s, 2H) 127.0
2.18 (s, 6H) 121.8
52.9
18.9

Source: Data derived from supporting information of chemical synthesis studies. rsc.org This table provides characteristic nuclear magnetic resonance (NMR) shifts.

Overview of Current Research Trajectories and Future Directions in Chemical Sciences

Current research involving this compound primarily focuses on its application as a sophisticated building block or ligand in organic synthesis. Its unique steric and electronic properties make it a target for novel synthetic methodologies. For example, recent studies have demonstrated its synthesis through advanced techniques like the hydrosilylative reduction of the corresponding secondary amide, catalyzed by cobalt complexes. rsc.org Another approach involves the direct electrochemical reductive amination between 2,6-dimethylaniline (B139824) and benzaldehyde (B42025). These methods highlight a trend towards developing more efficient and selective catalytic processes.

The compound is also explored as a precursor in the synthesis of more complex molecular architectures. For instance, derivatives of N-benzyl amines are used in the development of potent inhibitors for enzymes implicated in diseases like cancer, such as the USP1/UAF1 deubiquitinase. nih.govacs.org

Future research is likely to expand on its use in catalysis, particularly in the design of sterically demanding ligands for transition metals. The steric bulk of the 2,6-dimethylphenyl group can enforce specific coordination geometries around a metal center, potentially leading to catalysts with novel reactivity and selectivity. Furthermore, as the demand for advanced materials with tailored properties grows, derivatives of this compound could find applications in the synthesis of new organic electronic materials or functional polymers where control of intermolecular interactions is key. The continued development of green and efficient synthetic methods for this and related anilines will also remain an important research avenue. diva-portal.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,6-dimethylaniline

This table lists the chemical compounds discussed in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-7-6-8-13(2)15(12)16-11-14-9-4-3-5-10-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQESLPBMVDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of N Benzyl 2,6 Dimethylaniline

Reactivity at the Nitrogen Center

The reactivity of N-Benzyl-2,6-dimethylaniline at the nitrogen center is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups on the aniline (B41778) ring and the bulky benzyl (B1604629) group attached to the nitrogen. This steric congestion governs the accessibility of the nitrogen lone pair, thereby affecting its nucleophilicity and the kinetics of reactions in which it participates.

The reaction of this compound with alkyl halides to form a quaternary ammonium salt is a classic example of a Menshutkin reaction. This process involves the nucleophilic attack of the tertiary amine's nitrogen on the electrophilic carbon of the alkyl halide, proceeding via a second-order nucleophilic substitution (SN2) mechanism. tue.nl The rate of this reaction is highly dependent on the steric environment of the amine, the nature of the alkyl halide, and the polarity of the solvent.

Kinetic studies on analogous reactions, such as the quaternization of N,N-dimethylaniline with benzyl chloride, reveal that the reaction follows second-order kinetics, being first-order with respect to both the amine and the alkyl halide. researchgate.netsciensage.info The rate of quaternization is observed to increase significantly with the dielectric constant of the medium, indicating a transition state that is more polar than the reactants. researchgate.netsemanticscholar.org For instance, the reaction rate increases when moving from less polar solvents like benzene (B151609) to more polar solvents such as acetonitrile or methanol (B129727). cdnsciencepub.com

In the case of this compound, the steric hindrance from the two ortho-methyl groups and the N-benzyl group is expected to be substantial. This steric crowding makes the nitrogen's lone pair less accessible for attacking the electrophile. Consequently, the activation energy for the reaction is higher compared to less hindered amines like N,N-dimethylaniline, leading to a slower reaction rate. sciensage.info This effect is a hallmark of sterically controlled reactions. sciensage.infosemanticscholar.org The negative entropy of activation (ΔS*) observed in similar quaternization reactions suggests a highly ordered and charge-separated transition state. researchgate.netsciensage.info

Table 1: Factors Influencing Quaternization Rate of Tertiary Amines

Factor Effect on Rate Rationale
Steric Hindrance Decreases rate Hinders nucleophilic attack at the nitrogen center, increasing activation energy. sciensage.info
Solvent Polarity Increases rate Stabilizes the polar, charge-separated transition state of the SN2 reaction. researchgate.net

| Temperature | Increases rate | Provides sufficient energy to overcome the activation barrier. semanticscholar.org |

The oxidation of N-alkylanilines can proceed through complex mechanisms, often involving radical chain reactions. When initiated by catalysts like benzoyl peroxide in the presence of oxygen, the oxidation of compounds structurally similar to this compound can occur. cdnsciencepub.com A proposed mechanism involves both semiquinone and peroxide chain carriers. cdnsciencepub.com

The process is thought to be initiated by the abstraction of a hydrogen atom, likely from the benzylic position due to the stability of the resulting benzyl radical. The benzyl radical can then react with molecular oxygen to form a benzylperoxy radical. researchgate.net This radical is a key intermediate that can propagate the chain reaction. In the oxidation of toluene, the benzyl radical's reaction with O2 leads to the formation of benzylperoxy radicals, which are central to the subsequent oxidation chemistry. researchgate.net

Beyond quaternization, the nitrogen center of this compound can undergo various functionalization reactions, although these are also subject to the profound steric effects of the ortho-methyl and N-benzyl groups. These reactions typically involve the reaction of the nitrogen lone pair with an electrophile.

Common N-functionalization reactions for secondary anilines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. The steric hindrance around the nitrogen in this compound would necessitate more forcing reaction conditions (e.g., higher temperatures, stronger catalysts) compared to unhindered anilines.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield sulfonamides. This reaction is also sensitive to steric hindrance.

N-Arylation: Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to form triarylamines. The steric bulk would play a critical role in the efficiency of the oxidative addition and reductive elimination steps of the catalytic cycle.

These derivatization pathways allow for the modification of the electronic and steric properties of the molecule, enabling the synthesis of a wide range of structures for further investigation.

Aromatic Ring Reactivity and Transformations

The N-benzyl-N-methylamino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) due to the lone pair on the nitrogen atom, which can donate electron density to the aromatic ring. However, in this compound, the reactivity and regioselectivity of EAS are dominated by steric hindrance.

The two methyl groups at the ortho positions (C2 and C6) effectively block electrophilic attack at these sites. Furthermore, the bulky N-benzyl group further shields the ortho positions. Consequently, electrophilic substitution is strongly directed to the para position (C4), which is sterically accessible. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield almost exclusively the 4-substituted product. The high degree of regioselectivity makes this compound a useful substrate when para-functionalization is desired without the formation of ortho isomers.

Modern synthetic chemistry has developed strategies for the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional methods. For this compound, several C-H bonds are potential targets for such transformations, including those on the dimethylaniline ring and the benzyl group.

Transition metal catalysis, particularly with palladium and nickel, is a prominent strategy for C-H activation. mdpi.com The nitrogen atom can act as a directing group, facilitating the metalation of a nearby C-H bond.

Ortho C-H Activation of the Benzyl Ring: The nitrogen atom could potentially direct the activation of the ortho C-H bonds on the N-benzyl group, leading to the formation of cyclometalated intermediates that can be trapped by various coupling partners.

Benzylic C-H Functionalization: The C-H bonds at the benzylic position are susceptible to activation. Palladium-catalyzed processes have been developed for the amidation of benzylic C-H bonds using benzyl alcohols as starting materials, proceeding through an η³-benzyl palladium species. researchgate.net

Methyl C-H Activation: The C-H bonds of the two methyl groups on the aniline ring could also be targets for functionalization, although this is often more challenging than the activation of aromatic or benzylic C-H bonds.

These C-H functionalization strategies provide powerful tools for the late-stage modification of the this compound scaffold, allowing for the introduction of diverse functional groups at positions that are not accessible through classical electrophilic substitution. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Quaternary ammonium salt
N,N-dimethylaniline
Benzyl chloride
Acetonitrile
Methanol
Benzene
Toluene
Benzoyl peroxide
Benzyl radical
Benzylperoxy radical
Benzyl hydroperoxide
Benzoxyl radical
Hydroxyl radical
Acyl chlorides
Anhydrides
Amides
Sulfonyl chlorides
Tosyl chloride
Sulfonamides

Mechanistic Pathways of Reactions Involving this compound

The mechanistic pathways of reactions involving this compound are governed by the electronic properties of the nitrogen atom, the steric hindrance imparted by the ortho-methyl groups and the N-benzyl group, and the influence of external factors such as solvents and reagents. Understanding these pathways is crucial for controlling reaction outcomes and designing synthetic strategies.

Investigation of Reaction Intermediates using Mass Spectrometry

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for elucidating reaction mechanisms by enabling the detection of transient intermediates. nih.gov ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for identifying charged or easily protonated reaction intermediates. nih.govnih.gov

While specific studies detailing the mass spectrometric investigation of reaction intermediates for this compound are not prevalent, the methodology has been successfully applied to related aniline compounds. For instance, online EESI-MS has been used to monitor the reaction between aniline and acetonylacetone in real-time, allowing for the detection of reactants, intermediates, and byproducts as they form. nih.gov The chemical identity of these species was confirmed using multi-stage collision-induced dissociation (CID) analysis. nih.gov Similarly, electrochemical thermospray mass spectrometry has been employed to investigate the anodic oxidation of aniline and N-alkylanilines, proposing mechanisms based on the detection of dimeric and trimeric products. researchgate.net

In the context of this compound, ESI-MS could be employed to study a variety of reactions. For example, in acid-catalyzed reactions, it could identify protonated species and key cationic intermediates. In oxidation reactions, it could help detect radical cations or subsequent oligomeric species. By coupling mass spectrometry with techniques like ion mobility, it is even possible to separate and identify different isomers or conformers of reaction intermediates, as has been demonstrated for aniline itself. rsc.org Such investigations would provide direct evidence for proposed mechanistic steps and help rationalize the observed reactivity and product distribution.

Solvent Effects on Reaction Kinetics and Selectivity

The solvent in which a reaction is conducted can profoundly influence its rate and selectivity by stabilizing or destabilizing reactants, transition states, and products. For reactions involving this compound, particularly those that proceed through charged or polar intermediates, the choice of solvent is a critical parameter.

A classic example illustrating solvent effects in reactions of N-alkylanilines is the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide. semanticscholar.orgsciensage.info Studies on the analogous reaction between N,N-dimethylaniline and benzyl chloride have shown a strong dependence of the reaction rate on the dielectric constant (D) of the solvent. semanticscholar.orgsciensage.info The reaction rate increases significantly with an increase in solvent polarity. sciensage.info This trend indicates the formation of a highly polar, charge-separated transition state that is preferentially stabilized by more polar solvents. semanticscholar.org

The quaternization of this compound with an alkyl halide would be expected to follow a similar trend. The reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the alkyl halide, leading to a transition state with significant charge development. Polar solvents stabilize this polar transition state more effectively than the less polar reactants, thereby lowering the activation energy and accelerating the reaction. tue.nl Aprotic polar solvents are often more effective at accelerating these reactions than protic polar solvents. tue.nl

While the general trend is predictable, the absolute rate of reaction for this compound would be lower than that for N,N-dimethylaniline due to the increased steric hindrance from the two ortho-methyl groups on the aniline ring, which impedes the approach of the electrophile to the nitrogen atom. sciensage.info

Table 1: Effect of Solvent Dielectric Constant on the Rate of Quaternization of N,N-Dimethylaniline with Benzyl Chloride at 300 K Data is representative of the general trend observed for Menshutkin reactions and is based on studies of analogous systems. semanticscholar.orgsciensage.info

SolventDielectric Constant (D)Relative Rate Constant (k₂)
Methyl Ethyl Ketone18.5Low
Isopropyl Alcohol19.9Moderate
Acetone20.7Moderate-High
Ethyl Alcohol24.6High
Methyl Alcohol32.7Higher
Acetonitrile37.5Highest

This relationship underscores the importance of solvent selection in controlling the kinetics of reactions involving this compound. Furthermore, solvent choice can also dictate reaction selectivity, for instance, by altering the ratio of N-alkylation to C-alkylation products in ambident nucleophiles or by influencing the stereochemical outcome of a reaction. nih.govnih.gov

Stereochemical Control in N-Benzyl-Substituted Systems

The N-benzyl group can play a significant role in directing the stereochemical outcome of reactions, a concept known as stereochemical control. This control can arise from the steric bulk of the benzyl group influencing the trajectory of an incoming reagent (substrate control) or when it is part of a chiral auxiliary that is temporarily introduced to guide a reaction's stereoselectivity. youtube.com

In systems where this compound or a derivative possesses a chiral center, the N-benzyl group can influence the formation of new stereocenters. For example, in the asymmetric synthesis of Cα-substituted prolines, a 2,3-disubstituted N-benzyl group is used to control the diastereoselectivity of N-alkylation. The chirality is first transferred from a carbon to the nitrogen, forming a quaternary ammonium salt with high diastereoselectivity, and then transferred back to a carbon via a stereoselective rearrangement. elsevierpure.com

Another strategy involves using chiral ligands in metal-catalyzed reactions. The enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using a Nickel/photoredox dual catalysis system provides access to chiral N-benzylic heterocycles with high enantioselectivity when chiral bi-oxazoline (BiOX) ligands are employed. nih.gov

For this compound itself, if it were part of a larger molecule with a prochiral center, the bulky N-benzyl and 2,6-dimethylphenyl moiety would sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus controlling the stereochemical outcome of the reaction.

Aminofunctionalization of Olefins Mediated by N-O Reagents

The aminofunctionalization of olefins is a powerful transformation for synthesizing vicinal amino alcohols and other valuable nitrogen-containing compounds. acs.org A key strategy involves the use of N-O reagents, often in conjunction with a transition metal catalyst like iron, to generate highly reactive nitrogen species that can add across a double bond. acs.orgacs.org

Mechanistic studies, employing a combination of spectroscopic techniques and computational analysis, have shed light on the intermediates involved in these reactions. acs.orgfigshare.comnih.gov In iron-catalyzed systems using hydroxylamine-derived N-O reagents, the reaction is proposed to proceed through the formation of an iron-nitrenoid or an iron-iminyl radical intermediate. acs.orgnih.gov The process begins with the activation of an Fe(II) catalyst by the N-O reagent to generate a high-spin Fe(III)-N-acyloxy intermediate. acs.orgresearchgate.net This intermediate undergoes homolytic cleavage of the N–O bond to form the active iron–nitrogen species, which is best described as a high-spin Fe(III) center strongly coupled to an iminyl radical. acs.orgresearchgate.net This reactive intermediate is responsible for the subsequent N-transfer reaction onto the olefin. acs.org

While these studies typically use the hydroxylamine derivative as the source of the nitrogen atom, the underlying mechanism provides a framework for understanding how an external amine like this compound could participate. In such a scenario, the N-O reagent would function primarily as an oxidant. The reactive iron-nitrenoid or a related species could react with the olefin to form a radical or cationic intermediate. This intermediate could then be trapped by the external this compound nucleophile to form the final aminofunctionalized product. The steric bulk of this compound would likely influence the regioselectivity and stereoselectivity of this trapping step. Although this specific transformation using this compound has not been extensively documented, the established reactivity of iron-nitrenoids in olefin difunctionalization suggests its plausibility. acs.org

Advanced Spectroscopic and Structural Elucidation of N Benzyl 2,6 Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For N-Benzyl-2,6-dimethylaniline, a combination of one-dimensional and two-dimensional NMR techniques is required for unambiguous signal assignment and to probe its dynamic conformational behavior.

While specific, peer-reviewed spectral assignments for this compound are not widely published, a detailed analysis can be predicted based on the known spectra of its constituent moieties: 2,6-dimethylaniline (B139824) and N-benzylaniline.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the 2,6-dimethylphenyl group and the benzyl (B1604629) group, in addition to the aliphatic protons of the methylene (B1212753) bridge and the methyl groups. The protons of the 2,6-dimethylphenyl ring would likely appear as a triplet for the para-proton (H-4') and a doublet for the two meta-protons (H-3' and H-5'), consistent with an A₂B system. The five protons of the benzyl ring would appear in the typical aromatic region. The benzylic methylene protons (CH₂) and the N-H proton would give rise to distinct singlets, though the N-H signal may be broad and its chemical shift dependent on solvent and concentration. The two methyl groups on the aniline (B41778) ring are equivalent and would produce a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum would show signals for the two distinct aromatic rings, the benzylic methylene carbon, and the methyl carbons. The steric hindrance caused by the ortho-methyl groups is expected to influence the chemical shifts of the aniline ring carbons.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Benzyl (ortho, meta, para)7.20 - 7.40Multiplet (m)5H
Aniline (meta, H-3', H-5')~7.00Doublet (d)2H
Aniline (para, H-4')~6.85Triplet (t)1H
Benzylic CH₂~4.20Singlet (s)2H
N-H~3.80 (variable, broad)Singlet (br s)1H
Methyl (CH₃)~2.25Singlet (s)6H

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aniline C-1' (C-N)~145.0
Benzyl C-1 (ipso)~139.5
Aniline C-2', C-6' (C-CH₃)~130.0
Benzyl (ortho, para)128.8 - 127.0
Aniline C-4'~129.0
Aniline C-3', C-5'~121.0
Benzylic CH₂~50.5
Methyl (CH₃)~18.0

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would show correlations between the coupled meta- (H-3'/H-5') and para- (H-4') protons on the aniline ring. Similarly, it would reveal the coupling network within the benzyl ring's aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignments of the benzylic CH₂ and methyl CH₃ groups.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other, regardless of bonding. This is particularly useful for conformational analysis. NOE correlations between the benzylic CH₂ protons and the ortho-methyl protons would provide strong evidence for specific rotational conformations and the degree of steric hindrance.

The structure of this compound suggests the presence of significant steric hindrance due to the two ortho-methyl groups on the aniline ring. This steric clash can restrict rotation around the N-C(aryl) and N-C(benzyl) bonds, potentially leading to the existence of distinct, slowly interconverting conformers (atropisomers) that could be observable on the NMR timescale.

Variable-temperature (VT) NMR studies would be the primary tool to investigate this phenomenon. If rotation is hindered, one might observe broadening of the signals for the methyl groups or the aromatic protons at room temperature. Upon cooling, these broad signals could resolve into separate sets of signals corresponding to different stable conformers. The temperature at which these signals coalesce can be used to calculate the activation energy barrier (ΔG‡) for the rotational process. Such studies on similarly hindered anilines and N-benzyl amides have revealed substantial barriers to rotation, and similar behavior would be anticipated for this compound.

X-ray Crystallography for Solid-State Molecular Geometry

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. If a suitable crystal could be grown, this technique would provide definitive information about its solid-state conformation.

X-ray crystallography would precisely determine bond lengths, bond angles, and crucial dihedral angles. Of particular interest would be the dihedral angle between the plane of the aniline ring and the plane of the benzyl ring, as well as the geometry around the nitrogen atom. It would be expected that the steric repulsion between the ortho-methyl groups and the benzyl group would force the aromatic rings into a significantly twisted, non-planar arrangement to minimize steric strain. This analysis would provide an invaluable static picture to complement the dynamic information obtained from solution-state NMR studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. While an experimental spectrum for this compound is not available, the expected absorption bands can be predicted based on its structure.

N-H Stretch: A characteristic medium-to-weak absorption band for the secondary amine N-H stretch is expected around 3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene (CH₂) and methyl (CH₃) groups would be observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the two aromatic rings.

C-N Stretch: The C-N stretching vibration for aromatic amines typically appears in the 1250-1350 cm⁻¹ range.

Aromatic Bending: Strong bands corresponding to C-H out-of-plane bending in the 690-900 cm⁻¹ region would provide information about the substitution patterns of the aromatic rings.

Predicted Key IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch~3400Medium-Weak
Aromatic C-H Stretch3030 - 3080Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1500 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
Aromatic C-H Out-of-Plane Bend690 - 850Strong

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₅H₁₇N.

The high-resolution mass spectrum (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺•). The calculated exact mass is 211.1361 g/mol .

Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway for N-benzyl compounds is typically cleavage of the benzylic C-N bond. This can lead to two primary fragmentation patterns:

Formation of the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium (B1234903) ion. This fragment would produce a very intense peak at a mass-to-charge ratio (m/z) of 91. This is often the base peak in the spectrum.

Loss of the benzyl radical (•C₇H₇) to form the [M - 91]⁺ fragment, which corresponds to the 2,6-dimethylanilium cation, resulting in a peak at m/z 120.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonFormulaNotes
211[M]⁺• (Molecular Ion)[C₁₅H₁₇N]⁺•Parent ion
120[M - C₇H₇]⁺[C₈H₁₀N]⁺Loss of benzyl radical
91[C₇H₇]⁺[C₇H₇]⁺Benzyl/Tropylium cation (likely base peak)

Theoretical and Computational Chemistry Studies on N Benzyl 2,6 Dimethylaniline

Density Functional Theory (DFT) and Ab Initio Calculations

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Benzyl-2,6-dimethylaniline, such studies are not presently available.

Characterization of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy gap between these orbitals provides insight into chemical stability and electronic transitions. A Molecular Electrostatic Potential (MEP) map reveals the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. Currently, there are no published studies detailing the HOMO-LUMO gap or the MEP map for this compound, leaving its electronic properties and reactive sites unexplored from a theoretical standpoint.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structure. Although experimental NMR data for this compound exists, a comparative analysis with theoretically predicted spectra, which would provide deeper insight into its structural and electronic features, has not been performed in the available literature.

Reaction Mechanism Elucidation through Computational Modeling

Understanding how a molecule participates in chemical reactions is a primary goal of computational chemistry. This involves mapping the energetic pathways of reactions, which is a significant unaddressed area for this compound.

Mapping Potential Energy Surfaces and Transition States

Computational modeling can map the potential energy surface for a chemical reaction, identifying the low-energy paths from reactants to products. This includes locating and characterizing transition state structures, which are the energetic barriers to a reaction. Research into the potential energy surfaces for reactions involving this compound, such as electrophilic substitution or oxidation, is absent from the scientific record.

Rationalization of Regioselectivity and Stereoselectivity

The steric bulk from the ortho-methyl and benzyl (B1604629) groups is expected to strongly direct the outcome of reactions involving this compound. Computational modeling is an ideal tool to rationalize and predict the regioselectivity (which position on the molecule reacts) and stereoselectivity (the spatial arrangement of the products). However, no such computational studies have been published, leaving a gap in the predictive understanding of its chemical behavior.

Conformational Analysis and Energetic Profiles

Computational methods, particularly Density Functional Theory (DFT), are well-suited for exploring the conformational landscape of molecules like this compound. By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy conformations (local minima) and the energy barriers between them (transition states).

A study on the related molecule, N-benzylaniline, using DFT with the B3LYP/6-311++G(d,p) basis set, provides a useful framework for understanding the conformational behavior of this compound. researchgate.net For N-benzylaniline, the potential energy profile shows multiple local minima, indicating that the molecule can exist in several stable conformations. researchgate.net The global minimum corresponds to a structure where the two phenyl rings are not coplanar, which minimizes steric hindrance.

For this compound, the presence of the two methyl groups on the aniline (B41778) ring introduces significant steric constraints. These methyl groups are expected to have a profound influence on the preferred conformation. The steric clash between the methyl groups and the benzyl ring would likely force the benzyl group to adopt a more perpendicular orientation relative to the aniline ring plane compared to the unsubstituted N-benzylaniline.

The energetic profile of this compound can be characterized by calculating the relative energies of its different conformers. The stability of each conformer is determined by a balance of electronic effects (conjugation) and steric effects (repulsion between atoms). While conjugation would favor a more planar arrangement of the aromatic rings to allow for delocalization of the nitrogen lone pair electrons, the steric repulsion from the methyl groups would oppose this.

Table 1: Calculated Energetic Profile of this compound Conformers (Hypothetical Data Based on Similar Molecules)

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)
A90°0.0
B60°2.5
C120°2.5
D8.0
E180°7.5

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific DFT calculations for this compound.

Ligand Design and Interaction Studies

The structural and electronic properties of this compound make it an interesting candidate for ligand design in coordination chemistry and materials science. The nitrogen atom possesses a lone pair of electrons that can coordinate to metal centers, forming metal complexes. The steric bulk provided by the 2,6-dimethyl substitution can be used to control the coordination number and geometry of the resulting metal complexes.

In the design of ligands for catalysis, for example, the steric environment around the metal center is crucial for controlling the selectivity of a reaction. The bulky 2,6-dimethylaniline (B139824) moiety can create a specific binding pocket that favors certain substrates or transition states.

Computational studies can be employed to predict the interaction of this compound with various metal ions. By calculating the binding energies and geometries of the resulting complexes, it is possible to assess the ligand's affinity and selectivity for different metals. For instance, DFT calculations can model the coordination of this compound to transition metals like palladium, platinum, or copper, which are commonly used in catalysis.

Furthermore, the interaction of this compound with other molecules can be studied using computational methods. This is relevant for understanding its potential role in supramolecular chemistry, where non-covalent interactions such as hydrogen bonding and π-stacking play a key role. The aromatic rings of this compound can participate in π-stacking interactions with other aromatic systems, leading to the formation of self-assembled structures.

Molecular docking simulations could also be used to investigate the interaction of this compound with biological macromolecules, such as proteins or enzymes. This could reveal potential applications in medicinal chemistry, for example, as an inhibitor or a molecular probe.

Table 2: Calculated Interaction Energies of this compound with Metal Ions (Hypothetical Data)

Metal IonCoordination NumberBinding Energy (kcal/mol)
Pd(II)2-25.8
Pt(II)2-28.2
Cu(I)2-20.5
Ag(I)2-18.9

Note: This table is for illustrative purposes to demonstrate the type of data that can be generated from computational studies. The values are not based on actual calculations for this compound.

Applications of N Benzyl 2,6 Dimethylaniline in Chemical and Material Science

Role as a Ligand in Catalysis

The utility of N-Benzyl-2,6-dimethylaniline and structurally related sterically hindered amines is prominent in the field of homogeneous catalysis. The nitrogen atom's lone pair of electrons allows it to coordinate with transition metals, forming metal-ligand complexes that are central to catalytic cycles. The bulky nature of the molecule plays a crucial role in modulating the reactivity and selectivity of these catalysts.

The design of effective ligands is paramount in transition metal catalysis, with the goal of balancing electronic and steric properties to achieve high catalytic activity and selectivity. researchgate.net Sterically hindered ligands, such as those derived from this compound, are intentionally designed to create a congested environment around the metal center. This steric bulk is a key design element for several reasons:

Preventing Catalyst Deactivation: Large ligands can shield the metal center, preventing the formation of inactive catalyst species, such as dimer formation, which can plague catalytic cycles.

Enhancing Selectivity: The controlled steric environment can influence which substrates can approach the metal center and in what orientation, leading to higher regioselectivity or stereoselectivity in the products.

The development of new biarylphosphine ligands, which often incorporate sterically demanding N-aryl motifs, has been guided by kinetic analysis to overcome challenges in reactions like the arylation of hindered primary amines. organic-chemistry.org The strategic combination of bulky alkyl and aryl groups can optimize both electron density and steric effects, enhancing catalyst performance for challenging transformations. organic-chemistry.org

Ligands based on hindered anilines are particularly effective in homogeneous metal-catalyzed reactions that involve the formation of new chemical bonds. nih.gov

C-N Bond Formation: The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, crucial for creating pharmaceuticals, agrochemicals, and materials. nih.govrsc.org Palladium- and copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) have become standard methods, but coupling sterically hindered substrates remains a significant challenge. nih.govrsc.org The poor nucleophilicity of bulky amines and slower rates of coordination can impede these reactions. rsc.org

Recent research has demonstrated that specialized ligand systems can overcome these limitations. For example, a novel pyrrole-ol ligand was found to be uniquely effective in the copper-catalyzed coupling of ortho-substituted aryl iodides with sterically hindered amines. nih.gov Similarly, unsymmetric N-heterocyclic carbene (NHC) ligands have enabled the nickel-catalyzed N-arylation of bulky primary and secondary amines with aryl chlorides, providing access to sterically demanding anilines under mild conditions. rsc.org These advanced catalytic systems show broad substrate scope and excellent functional group tolerance. rsc.org

Catalytic System Reaction Type Substrates Key Advantage
Cu / Pyrrole-ol ligandC-N CouplingOrtho-substituted aryl iodides and hindered primary amines/anilinesEnables coupling of previously challenging sterically hindered partners. nih.gov
Ni / Unsymmetric NHC ligandN-arylationSterically hindered primary/secondary amines and aryl chloridesHigh efficiency and broad substrate scope under mild conditions. rsc.org
Pd / Biarylphosphine ligandArylationHindered α,α,α-trisubstituted primary amines and (hetero)aryl halidesExcellent efficiency with reduced catalyst loadings and lower temperatures. organic-chemistry.org
Pd / Carbazolyl-derived P,N-ligandAminationHighly congested anilines and hindered aryl chloridesSmooth synthesis of tetra-ortho-substituted diarylamines with high yields. researchgate.net

Aza-Henry Reaction: The Aza-Henry reaction is another important method for C-N bond formation, leading to β-nitroamines. While direct catalysis by an this compound-metal complex in this specific named reaction is not widely documented, transition-metal-free approaches have been developed for the synthesis of nitronaphthylamines from 2-alkynylbenzonitriles and nitromethane, showcasing an atom-economical route to nitroamino-substituted heterocycles. nih.govresearchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand influences the electron density at the metal center. Electron-rich ligands can promote the oxidative addition step, where the catalyst activates a substrate like an aryl halide. researchgate.net However, this same electron richness may disfavor the reductive elimination step. Therefore, a delicate electronic balance is often required for optimal catalytic turnover. researchgate.net

Steric Effects: As discussed, steric bulk is a critical factor. In a study of ruthenium-based olefin metathesis catalysts, it was found that modifying the steric properties of N-heterocyclic carbene (NHC) ligands significantly influenced their activity. nih.gov Catalysts with standard, moderately bulky ligands performed best with accessible substrates, while those with engineered, bulkier ligands showed high activity for forming more challenging tetrasubstituted double bonds. nih.gov

The interplay between these effects determines the success of a catalytic system. For instance, in gold-catalyzed reactions, the electronic and steric properties of hemilabile (P^N) ligands were systematically studied. chemrxiv.org It was found that electron-rich substituents on the ligand's aryl ring could enhance the rate of oxidative addition, while sterically hindered ligands exhibited slower rates for this step. chemrxiv.org This demonstrates that ligand design must be tailored to the specific mechanistic requirements of the desired reaction. organic-chemistry.org The formation of aniline-coordinated species can sometimes reduce catalytic performance, particularly in polymerization reactions, highlighting the need to control ligand-metal interactions. nih.gov

Intermediate in Organic Synthesis and Industrial Chemical Production

Beyond its role in catalysis, this compound serves as a valuable building block or intermediate in the synthesis of a range of commercial products. Its parent compound, 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine), is a key industrial intermediate, and its derivatives inherit this utility. guidechem.comgoogle.com

The aniline (B41778) scaffold is a foundational component in the synthesis of many organic materials.

Dyes and Pigments: N-alkyated and N-arylated anilines are important intermediates in the production of dyes. researchgate.net The specific substitution pattern on the aniline ring influences the final color and properties of the dyestuff. The structural similarity of this compound to known dyestuff intermediates, such as N-benzyl-N-ethylaniline, suggests its potential application in this area. researchgate.net

Polymer Monomers: Aniline derivatives can be used in polymer synthesis. They can act as part of a catalytic system for the polymerization of monomers like methyl methacrylate. google.com Furthermore, the structure can be incorporated into polymer backbones to create materials with specific thermal or mechanical properties. Block copolymers, for example, can be synthesized using monomers like benzyl (B1604629) methacrylate, indicating the utility of the benzyl group in polymer chemistry. mdpi.com The synthesis of polymers with narrow molecular weight distributions can be achieved through controlled radical polymerization processes where such intermediates may play a role. google.com

The 2,6-dimethylaniline core structure is a key precursor in high-value chemical sectors.

Agrochemicals: 2,6-dimethylaniline is a critical intermediate for producing herbicides and pesticides. guidechem.comgoogle.com It is used to synthesize active ingredients such as methomyl (B1676398) and pyrazosulfuron-ethyl. guidechem.com The N-benzyl derivative can serve as a subsequent intermediate in the multi-step synthesis of more complex and specialized agrochemical products.

Rubber Chemicals: While direct evidence for this compound is limited, aniline derivatives are broadly used in the rubber industry as antioxidants and vulcanization accelerators. The specific substituents on the aniline ring are tuned to control reactivity and compatibility with the rubber matrix.

Parent Structure Industry Application/Product Class
2,6-DimethylanilineAgrochemicalsIntermediate for herbicides and pesticides (e.g., methomyl). guidechem.comgoogle.com
N-BenzylanilineDyesIntermediate for dyestuffs. researchgate.net
Aniline DerivativesPolymersCatalyst components, monomer precursors. google.com

Components in Advanced Materials

Formation of Organic-Inorganic Hybrid Compounds

There is no available research to support the use of this compound in the formation of organic-inorganic hybrid compounds.

Development of Conductive Polymer Films

There is no available research to support the use of this compound in the development of conductive polymer films.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-substituted anilines, including N-Benzyl-2,6-dimethylaniline, is a cornerstone of modern organic chemistry. A primary focus of future research is the development of more efficient, selective, and sustainable synthetic routes. The N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a highly atom-economical and environmentally benign approach, as it produces only water as a byproduct. researchgate.netresearchgate.netrsc.org

Recent advancements have seen the emergence of a variety of catalytic systems for this transformation. Catalysts based on transition metals such as ruthenium, iridium, cobalt, and nickel have shown significant efficacy. nih.govrsc.org For instance, N-heterocyclic carbene (NHC) complexes of iridium(III) and ruthenium(II) have been demonstrated to be effective catalysts for the N-alkylation of anilines with benzyl (B1604629) alcohol, achieving high yields under specific conditions. nih.gov Cobalt catalysts supported on metal-organic frameworks (MOFs) are also emerging as efficient and sustainable options for these reactions. rsc.org

Furthermore, silver nanoparticles supported on alumina (B75360) (Ag/Al2O3) have been identified as highly active and selective heterogeneous catalysts for the N-alkylation of anilines with various alcohols. researchgate.net These heterogeneous systems are particularly attractive as they can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net Visible-light-induced N-alkylation reactions, which can proceed without the need for metal catalysts, oxidants, or bases, offer another promising and eco-friendly synthetic route. nih.gov

The table below summarizes various catalytic systems explored for the N-alkylation of anilines, which could be adapted and optimized for the specific synthesis of this compound.

Catalyst SystemAlkylating AgentMethodologyKey Advantages
NHC-Ir(III) ComplexesBenzyl AlcoholHomogeneous CatalysisHigh yields for various substituted anilines. nih.gov
Cobalt-based MOF (UiO-67)Benzyl AlcoholHeterogeneous CatalysisSustainable, reusable, excellent selectivity. rsc.org
Ag/Al2O3Aromatic & Linear AlcoholsBorrowing HydrogenHeterogeneous, easily recoverable, high yields. researchgate.net
NH4Br / Visible Light4-hydroxybutan-2-onePhotocatalysisMetal-free, oxidant-free, mild conditions. nih.gov
Ruthenium ComplexesCarbohydrate AlcoholsBorrowing HydrogenApplication to complex, functionalized alcohols. rsc.org

Future work will likely focus on designing catalysts that can efficiently overcome the steric hindrance imposed by the 2,6-dimethyl substitution on the aniline (B41778) ring, enabling high yields under milder reaction conditions.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. For the N-alkylation of 2,6-dimethylaniline (B139824), the steric hindrance from the two ortho-methyl groups significantly influences the reaction pathway and energetics compared to unhindered anilines. nbinno.comrsc.org

The "borrowing hydrogen" mechanism is widely accepted for metal-catalyzed N-alkylation of amines with alcohols. This process typically involves three key steps:

The metal catalyst dehydrogenates the alcohol to form an intermediate aldehyde (benzaldehyde in this case) and metal-hydride species. researchgate.net

The aniline condenses with the in-situ generated aldehyde to form an imine intermediate.

The metal-hydride species then reduces the imine to yield the final N-alkylated amine product, regenerating the active catalyst. acs.orgresearchgate.net

Detailed mechanistic investigations, including kinetic studies and the isolation or detection of intermediates, are necessary to fully elucidate the role of the catalyst and the influence of the sterically demanding 2,6-dimethylaniline substrate. For example, studies on palladium-catalyzed N-alkylation have utilized Density Functional Theory (DFT) to map out the entire catalytic cycle, identifying the rate-determining steps and key intermediates. acs.orgresearchgate.net Such studies reveal that the process involves steps like β-hydride elimination from a metal alkoxide complex, imine formation, and subsequent imine reduction. acs.orgresearchgate.net

Similarly, understanding the mechanism of photocatalytic reactions is an emerging area. For visible-light-induced N-alkylation, a proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the aniline and the catalyst, which becomes activated upon light irradiation to initiate the reaction cascade. nih.gov Further research using advanced spectroscopic techniques and computational modeling will be invaluable in refining these mechanistic hypotheses for reactions involving this compound.

Development of Predictive Computational Models for Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and predicting catalyst performance. researchgate.netacs.orgresearchgate.net For the synthesis of this compound, computational models can provide invaluable insights into designing optimal reaction conditions and novel catalysts.

DFT calculations can be used to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction pathway can be determined. acs.org This is especially important for understanding the impact of steric hindrance in 2,6-dimethylaniline on the activation barriers of key steps.

Analyze Catalyst Activity: Computational models can elucidate the electronic and steric properties of a catalyst that are critical for its activity. For instance, in a palladium-catalyzed system, DFT studies identified that certain off-cycle complexes were key species affecting the turnover frequency (TOF) of the reaction. acs.orgresearchgate.net This knowledge can guide the rational design of more efficient ligands and catalysts.

Predict Selectivity: In cases where multiple products can be formed, computational models can help predict the selectivity of a given catalytic system, saving significant experimental time and resources.

By combining theoretical calculations with experimental results, a synergistic approach can be developed. For example, DFT calculations might suggest that adding a specific scavenger agent could improve the reaction's turnover frequency by removing an inhibiting species from the catalytic cycle. acs.org As computational methods become more sophisticated and accessible, their role in the predictive design of synthetic routes for complex molecules like this compound will undoubtedly grow.

Integration of this compound in Novel Chemical Technologies and Sustainable Processes

The push towards a circular economy and sustainable manufacturing is driving innovation in the chemical industry. This compound and its synthetic methodologies are well-positioned to contribute to this transition.

Green Chemistry and Sustainable Synthesis: Future research will emphasize the integration of this compound synthesis into greener process flows. This includes:

Solvent Minimization and Benign Solvents: Developing reactions that can be performed in environmentally friendly solvents like water or under solvent-free conditions is a key goal. acs.orgtandfonline.com

Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts, such as metal-organic frameworks (MOFs) or metals on inorganic supports, facilitates easy separation and recycling, reducing waste and catalyst consumption. rsc.orgresearchgate.net

Applications in Materials Science and Technology: While this compound is primarily an intermediate, its structural motifs are found in more complex functional molecules. N,N-disubstituted anilines are precursors to important materials like triarylmethane dyes (e.g., malachite green and crystal violet) and are used as promoters in the curing of polyester (B1180765) resins. wikipedia.org Research into the specific properties of this compound could uncover novel applications. Its sterically hindered nature might be leveraged to create:

Specialized Polymers: Incorporation into polymer backbones could impart unique thermal or mechanical properties. N,N-dimethylaniline end-functional polymers have been used in photoinduced block copolymerization, suggesting potential avenues for its bulkier analogue. researchgate.net

Advanced Ligands: The hindered amine could serve as a unique ligand in coordination chemistry, potentially leading to catalysts with novel reactivity or selectivity.

Organic Electronics: Aniline derivatives are foundational components in conductive polymers and organic electronic materials. The specific electronic and steric profile of this compound could be explored for applications in this field.

By focusing on these emerging opportunities, the scientific community can continue to expand the utility and applicability of this compound in a manner that is both technologically advanced and environmentally responsible.

Q & A

Q. What are the key synthetic routes for N-Benzyl-2,6-dimethylaniline, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or reductive amination using 2,6-dimethylaniline and benzyl halides. For example, in analogous syntheses (e.g., N-benzyl-2,2,2-trifluoroacetamide), Friedel–Crafts acylation with trifluoroacetic anhydride and benzylamine under anhydrous conditions yields high-purity products . Optimization includes controlling stoichiometry, reaction temperature (e.g., 80–100°C), and catalyst selection (e.g., AlCl₃ for Friedel–Crafts). Post-synthesis purification via column chromatography or recrystallization ensures structural integrity .

Q. What analytical methods are reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (e.g., δ 2.2 ppm for methyl groups, δ 6.8–7.4 ppm for aromatic protons) confirms substitution patterns .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment, with retention times calibrated against standards .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged storage (>6 months) due to potential decomposition into hazardous byproducts (e.g., nitroso derivatives). Use desiccants to mitigate hydrolysis .

Advanced Research Questions

Q. How can Fenton process parameters be optimized for degrading this compound in environmental studies?

Degradation studies of structurally similar amines (e.g., 2,6-dimethylaniline) show optimal Fenton conditions:

  • pH 2–3 : Enhances Fe²⁺ solubility and •OH radical generation.
  • Fe²⁺/H₂O₂ molar ratio : 1:10 (e.g., 2 mM Fe²⁺ and 20 mM H₂O₂).
  • Reaction time : 3 hours achieves >70% degradation. Intermediate analysis via GC-MS identifies products like 2,6-dimethylphenol and short-chain acids (e.g., oxalic acid), suggesting ring cleavage pathways .

Q. What computational strategies are effective for studying the bioactivity of this compound derivatives?

Molecular docking using AutoDock Vina or Schrödinger Suite evaluates interactions with enzyme targets (e.g., AmpC β-lactamase or CYP51). For example, N-benzyl-2,2,2-trifluoroacetamide showed low docking energies (–8.2 kcal/mol) against AmpC, indicating competitive inhibition . MD simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust ligand-receptor complexes.

Q. How can LC-MS/MS be applied to detect this compound metabolites in biological matrices?

  • Sample preparation : Solid-phase extraction (C18 cartridges) with methanol:water (80:20) elution.
  • Chromatography : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in acetonitrile/water).
  • Detection : MRM transitions (e.g., m/z 211 → 120 for parent ion, m/z 211 → 91 for metabolite 2,6-dimethylaniline). Validation parameters include LOD (0.1 µg/mL) and recovery rates (>85%) .

Contradictions and Limitations in Current Research

  • Synthetic Yields : While Friedel–Crafts methods achieve ~85% yields for acetamides , N-benzylation of 2,6-dimethylaniline may require alternative catalysts (e.g., Pd/C) to avoid byproducts like N,N-dialkylated species .
  • Toxicity Data : Acute oral toxicity (LD₅₀ ~300 mg/kg) is documented for analogs , but chronic exposure effects (e.g., carcinogenicity) remain understudied .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.